Dodecyl methyl sulfoxide

Übersicht

Beschreibung

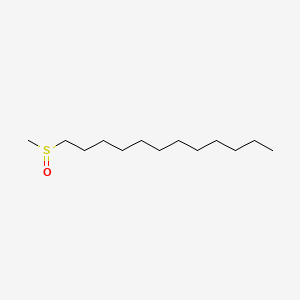

Dodecyl methyl sulfoxide: is an organosulfur compound with the molecular formula C13H28OS and a molecular mass of 232.43 g/mol . It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to a dodecyl chain and a methyl group. This compound is known for its applications in organic synthesis and as a substitute for dimethyl sulfoxide in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl methyl sulfoxide can be synthesized via the oxidation of dodecyl methyl sulfide using sodium periodate as the oxidizing agent . The reaction typically involves the following steps:

Oxidation: Dodecyl methyl sulfide is treated with sodium periodate in an aqueous medium.

Purification: The resulting this compound is purified through standard separation techniques such as distillation or recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Dodecyl methyl sulfoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to dodecyl methyl sulfone using strong oxidizing agents.

Reduction: It can be reduced back to dodecyl methyl sulfide using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Sodium periodate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Dodecyl methyl sulfone.

Reduction: Dodecyl methyl sulfide.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Swern Oxidation

One of the primary applications of dodecyl methyl sulfoxide is in the Swern oxidation , a reaction that converts alcohols to aldehydes and ketones. Traditionally, dimethyl sulfoxide (DMSO) has been used for this purpose; however, this compound presents advantages due to its lower boiling point and reduced side reactions. Studies indicate that it can effectively oxidize primary allylic and benzylic alcohols, providing a more efficient alternative for synthetic chemists.

Comparison of Oxidation Agents

| Oxidation Agent | Boiling Point (°C) | Advantages | Disadvantages |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 189 | Widely used, effective | High boiling point, unwanted side reactions |

| This compound | 162 | Lower boiling point, less side reactions | Less established in literature |

Biochemical Applications

Research has shown that this compound can influence biological membranes and enhance the permeability of certain compounds. It is particularly noteworthy for its potential role in enhancing the effectiveness of antibiotics against resistant microorganisms by altering membrane characteristics.

Case Study: Membrane Interaction

- Study Objective : To evaluate how this compound affects microbial susceptibility to antibiotics.

- Findings : The presence of this compound increased membrane permeability, allowing antibiotics to penetrate more effectively into bacterial cells.

Surfactant Properties

This compound exhibits surfactant properties due to its amphiphilic nature. This characteristic allows it to reduce surface tension in solutions, making it useful in formulations requiring emulsification or solubilization.

Applications in Surfactant Formulations

| Application | Description |

|---|---|

| Emulsifiers | Used in cosmetics and pharmaceuticals to stabilize emulsions. |

| Solubilizers | Enhances the solubility of poorly soluble drugs in formulations. |

Wirkmechanismus

The mechanism of action of dodecyl methyl sulfoxide involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions. It can stabilize transition states and intermediates, thereby enhancing reaction rates. In biological systems, its membrane-penetrating ability allows it to enhance the diffusion of other substances through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Dimethyl sulfoxide (DMSO): A widely used solvent with similar properties but a simpler structure (C2H6OS).

Dodecyl methyl sulfide: The precursor to dodecyl methyl sulfoxide, lacking the sulfinyl group.

Dodecyl methyl sulfone: The fully oxidized form of this compound.

Uniqueness: this compound is unique due to its specific combination of a long dodecyl chain and a sulfinyl group, which imparts distinct solubility and reactivity properties. Its ability to act as a substitute for dimethyl sulfoxide in certain reactions makes it valuable in organic synthesis .

Biologische Aktivität

Dodecyl methyl sulfoxide (DMSO) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a sulfoxide derivative of dodecyl methyl sulfide and is known for its ability to enhance the solubility and bioavailability of various compounds. It has been used in various chemical reactions and as a solvent in biological studies due to its unique properties.

- Hemostasis Modulation : Research indicates that this compound can influence hemostasis by inhibiting platelet activation. This effect is linked to its ability to interact with phospholipid surfaces, which are crucial for the formation of coagulation complexes .

- Antioxidant Activity : DMSO exhibits antioxidant properties, which may contribute to its therapeutic effects in various conditions. This activity helps mitigate oxidative stress, which is implicated in numerous diseases .

- Penetration Enhancer : DMSO is well-known for its ability to enhance the percutaneous absorption of drugs, making it a valuable vehicle in dermatological applications. Its mechanism involves disrupting cellular membranes, facilitating the transport of therapeutic agents into tissues .

Therapeutic Applications

- Dermatology : DMSO has been employed in treating skin conditions due to its penetration-enhancing capabilities. It has shown efficacy in preventing tissue damage from extravasation of chemotherapeutic agents .

- Antiviral Effects : Studies have demonstrated that DMSO can inhibit the replication of viruses such as herpes simplex virus (HSV). It reduces virion infectivity and inhibits viral DNA replication, suggesting potential use as an antiviral agent .

- Cancer Treatment : The compound's ability to modulate biological pathways has led to investigations into its anti-cancer properties. It has shown promise in enhancing the effectiveness of certain chemotherapeutic agents when used in combination therapies .

Case Study 1: Antithrombotic Properties

A study investigated the antithrombotic potential of DMSO derivatives, revealing that they could inhibit platelet activation effectively. The results indicated a significant reduction in thrombus formation in animal models, highlighting possible clinical applications for preventing thromboembolic events .

Case Study 2: Skin Ulcer Prevention

In clinical settings, DMSO was applied topically alongside chemotherapeutic agents to prevent skin ulcers resulting from extravasation. The combination treatment was found to significantly reduce ulcer incidence compared to control groups, demonstrating its utility in oncology .

Data Tables

Eigenschaften

IUPAC Name |

1-methylsulfinyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPDBKNETSCHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952994 | |

| Record name | 1-(Methanesulfinyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3079-30-9 | |

| Record name | Dodecyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3079-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulphinyl)dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003079309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulphinyl)dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Dodecyl Methyl Sulfoxide in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, serving as an oxidizing agent in reactions like the Corey-Kim oxidation and Swern oxidation []. It can also facilitate dealkylation, thiol exchange reactions, reductive ozonolysis, and hydroboration reactions [].

Q2: What are the advantages of using this compound and related compounds like Methyl 6-morpholinohexyl Sulfoxide (MMSO) in organic synthesis?

A2: These compounds, along with their corresponding thiols and sulfides, offer a significant advantage over traditional reagents like ethanethiol and dimethyl sulfide: they are practically odorless []. This characteristic minimizes unpleasant odors in the laboratory and simplifies purification processes. For instance, products from reactions employing MMSO can be purified using straightforward acid-base extraction, eliminating the need for time-consuming and potentially costly chromatography []. This contributes to a more environmentally friendly and efficient synthetic process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.